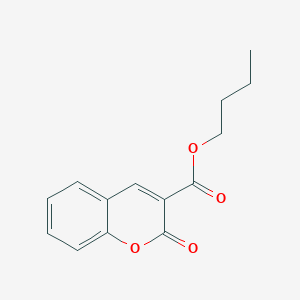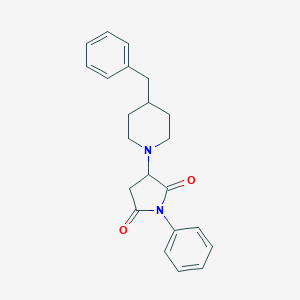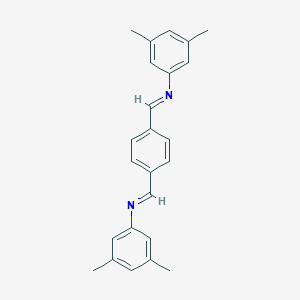
Homolog of shikonin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Homolog of shikonin is a natural compound that belongs to the naphthoquinone family. It has gained considerable attention in recent years due to its potential therapeutic properties. Homolog of shikonin is structurally similar to shikonin, a natural red pigment isolated from the roots of Lithospermum erythrorhizon, a traditional Chinese medicinal plant. However, homolog of shikonin has shown to possess superior bioactivity and stability compared to shikonin.
作用機序
The mechanism of action of homolog of shikonin is complex and varies depending on the research application. In anticancer research, homolog of shikonin induces apoptosis by activating the intrinsic apoptotic pathway and inhibiting the PI3K/Akt and NF-κB signaling pathways. In anti-inflammatory research, homolog of shikonin inhibits the production of pro-inflammatory cytokines by blocking the NF-κB and MAPK signaling pathways. In antimicrobial research, homolog of shikonin disrupts the bacterial cell membrane and inhibits the synthesis of DNA and RNA. In antioxidant research, homolog of shikonin scavenges free radicals and upregulates the expression of antioxidant enzymes.
生化学的および生理学的効果
Homolog of shikonin has various biochemical and physiological effects on cells and tissues. In anticancer research, homolog of shikonin induces cell cycle arrest and apoptosis in cancer cells. In anti-inflammatory research, homolog of shikonin reduces inflammation and oxidative stress in tissues. In antimicrobial research, homolog of shikonin inhibits the growth and replication of pathogens. In antioxidant research, homolog of shikonin protects cells from oxidative damage and prevents the development of chronic diseases.
実験室実験の利点と制限
Homolog of shikonin has several advantages and limitations for lab experiments. Its advantages include its high bioactivity, stability, and low toxicity. Its limitations include its poor solubility in water, which can limit its use in certain experiments, and its potential to interact with other compounds in the cell culture media, which can affect its bioactivity.
将来の方向性
There are several future directions for homolog of shikonin research. These include the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, the exploration of its pharmacokinetics and pharmacodynamics in vivo, and the identification of its molecular targets and pathways of action.
Conclusion
In conclusion, homolog of shikonin is a promising natural compound with potential therapeutic properties. Its bioactivity, stability, and low toxicity make it an attractive candidate for scientific research. However, further studies are needed to fully understand its mechanisms of action and potential therapeutic applications.
合成法
Homolog of shikonin can be synthesized through various methods, including chemical synthesis, microbial synthesis, and plant tissue culture. Chemical synthesis involves the reaction of naphthoquinone with appropriate reagents to obtain homolog of shikonin. Microbial synthesis involves the use of microorganisms such as Streptomyces sp. and Penicillium sp. to produce homolog of shikonin. Plant tissue culture involves the use of plant cell cultures to produce homolog of shikonin. However, chemical synthesis is the most common method used to produce homolog of shikonin due to its high yield and purity.
科学的研究の応用
Homolog of shikonin has shown promising results in various scientific research applications. It has been studied for its anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. In anticancer research, homolog of shikonin has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast cancer, lung cancer, and leukemia. In anti-inflammatory research, homolog of shikonin has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and colitis. In antimicrobial research, homolog of shikonin has been shown to exhibit antibacterial and antifungal activities against various pathogens. In antioxidant research, homolog of shikonin has been shown to scavenge free radicals and protect cells from oxidative stress.
特性
CAS番号 |
39909-84-7 |
|---|---|
製品名 |
Homolog of shikonin |
分子式 |
C24H24N2 |
分子量 |
340.5 g/mol |
IUPAC名 |
N-(3,5-dimethylphenyl)-1-[4-[(3,5-dimethylphenyl)iminomethyl]phenyl]methanimine |
InChI |
InChI=1S/C24H24N2/c1-17-9-18(2)12-23(11-17)25-15-21-5-7-22(8-6-21)16-26-24-13-19(3)10-20(4)14-24/h5-16H,1-4H3 |
InChIキー |
VVEYLYLOEXZSFK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N=CC2=CC=C(C=C2)C=NC3=CC(=CC(=C3)C)C)C |
正規SMILES |
CC1=CC(=CC(=C1)N=CC2=CC=C(C=C2)C=NC3=CC(=CC(=C3)C)C)C |
その他のCAS番号 |
39909-84-7 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol](/img/structure/B187886.png)
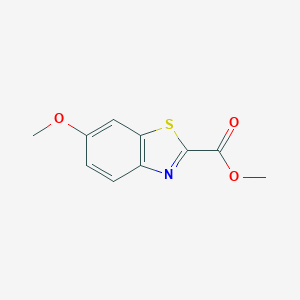
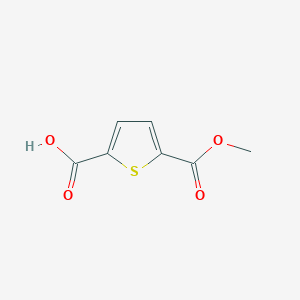
![2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B187891.png)
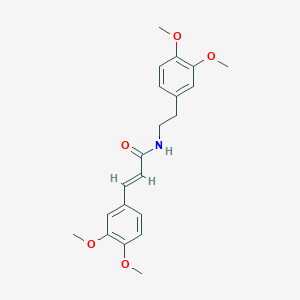
![2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione](/img/structure/B187893.png)
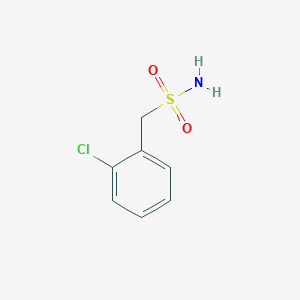
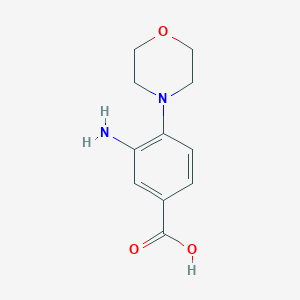
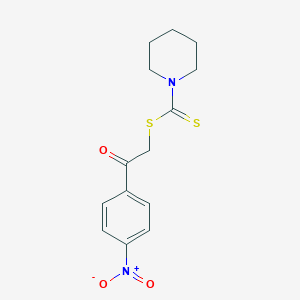
![Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B187899.png)
![3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one](/img/structure/B187900.png)
